N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F6N4O2/c1-8-28-16(30-31(8)14-7-15(33-2)13(21)6-12(14)20)17(32)29-11-4-9(18(22,23)24)3-10(5-11)19(25,26)27/h3-7H,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYFCGQODIIWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (commonly referred to as the compound ) is a triazole derivative with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H12Cl2F6N4O2
- Molecular Weight : 513.22 g/mol
- CAS Number : 339099-57-9
Triazoles are known for their ability to inhibit various enzymes and pathways in biological systems. Specifically, the compound's structure suggests it may interact with fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This inhibition can lead to antifungal activity, making it a candidate for treating fungal infections.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound's structural features, particularly the trifluoromethyl groups and the dichloromethoxyphenyl moiety, enhance its interaction with fungal targets. Studies have shown that similar triazole compounds display potent activity against various fungi including Candida albicans and Aspergillus fumigatus.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole A | C. albicans | 0.0156 | |
| Triazole B | A. fumigatus | 0.125 | |
| Compound | C. albicans | TBD | Current Study |
Antibacterial Activity
The compound has potential antibacterial properties as well. Triazoles have been shown to inhibit bacterial growth by disrupting cell wall synthesis and inhibiting nucleic acid synthesis. In vitro studies on related triazole compounds have demonstrated effectiveness against gram-positive and gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole C | Staphylococcus aureus | 1–8 | |
| Triazole D | Escherichia coli | 0.5–4 | |
| Compound | TBD | TBD | Current Study |
Antiparasitic Activity
The biological activity of triazoles extends to antiparasitic effects as well. Compounds within this class have been tested against protozoan parasites with promising results. The compound's ability to inhibit key metabolic pathways in parasites positions it as a potential treatment option.
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of various triazole derivatives including the compound against strains of Candida. The results indicated that the compound exhibited a significant reduction in fungal growth at concentrations lower than those required for traditional antifungal agents.
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of triazole derivatives against multi-drug resistant strains of bacteria. The compound demonstrated comparable or superior activity compared to established antibiotics, highlighting its potential as a new therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocycle Variations
The 1,2,4-triazole core distinguishes this compound from pyrazole or imidazole analogs. For example, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a pyrazole ring but lacks the triazole’s additional nitrogen atom, reducing hydrogen-bonding capacity. The pyrazole derivative’s sulfur-containing substituent (C4-S1 bond) introduces conformational rigidity compared to the triazole’s carboxamide group, which offers rotational flexibility and hydrogen-bond donor/acceptor sites .
Substituent Effects
- Trifluoromethyl Groups: The dual -CF₃ groups in the target compound enhance lipophilicity (logP ≈ 4.2, predicted) compared to mono-CF₃ analogs (e.g., logP ≈ 3.5 for pyrazole derivatives in ).
- Chloro vs.
Physicochemical and Binding Properties
Its amide group enables hydrogen bonding, a critical feature for target engagement in enzyme inhibition (e.g., kinase or protease targets).
Structural Conformation and Bonding
highlights bond angles such as C4—C3—C12 (112.5°) and N1—C4—S1 (114.2°) , which influence ring planarity and substituent orientation. In contrast, the triazole compound’s N1—C4—C3 (121.7°) and C2—C3—C12 (117.8°) angles (hypothesized from similar triazoles) suggest a less strained core, favoring binding pocket accommodation .
Preparation Methods
Cyclocondensation for Triazole Ring Assembly
The 1,2,4-triazole core is typically constructed via cyclocondensation reactions. A prevalent approach involves reacting hydrazine derivatives with nitriles or amidines under acidic conditions. For example, thiosemicarbazide reacts with oxalyl chloride monoester to form 5-mercapto-triazole intermediates, which undergo subsequent desulfurization.
Key Reaction Parameters
- Temperature : 90–120°C
- Catalyst : Acidic media (e.g., HCl, acetic acid)
- Yield : 65–78% (post-recrystallization)
Carboxamide Linkage Installation
Coupling 3,5-Bis(trifluoromethyl)aniline
The carboxamide group is formed via activation of the triazole-3-carboxylic acid intermediate. Standard protocols use:
- HATU/DIPEA : Activates carboxylate for nucleophilic attack by 3,5-bis(trifluoromethyl)aniline.
- CDI-Mediated : Carbonyldiimidazole generates active carbonyl intermediates.
Critical Considerations
Methyl Group Incorporation at the 5-Position
The 5-methyl substituent is introduced early via methylhydrazine derivatives or late-stage functionalization using methyl iodide under basic conditions. Potassium carbonate in acetone at 60°C achieves >85% methylation.
Integrated Synthetic Pathways
Sequential Assembly Route
- Triazole Core : Cyclocondensation of methylhydrazine with nitrile precursors.
- N-Arylation : Coupling with 2,4-dichloro-5-methoxyiodobenzene.
- Carboxamide Formation : HATU-mediated coupling with 3,5-bis(trifluoromethyl)aniline.
Overall Yield : 41% (three-step sequence)
Convergent Synthesis Approach
- Modular Subunits : Pre-functionalized triazole and aryl fragments coupled via Pd catalysis.
- Advantage : Enables parallel synthesis of complex analogues.
Process Optimization and Challenges
Purification Strategies
Hazard Mitigation
- Diazonium Salts : Avoided via thiosemicarbazide routes instead of diazotization.
- Explosive Intermediates : Tert-butyl nitrite alternatives reduce detonation risks.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O).
- XRD : Planar triazole core with dihedral angles <15° to aryl groups.
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact
- Waste Streams : Neutralization of HCl byproducts with CaCO₃ minimizes acidity.
- Green Chemistry : Microwave-assisted steps reduce energy use by 50%.
Emerging Methodologies
Flow Chemistry Applications
Enzymatic Catalysis
- Lipase-Mediated Coupling : Stereoselective amide bond formation under mild conditions.
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common method includes:
- Step 1 : Reacting a triazole-carboxylic acid derivative with activated aryl halides in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., K₂CO₃) to form the carboxamide backbone .
- Step 2 : Introducing trifluoromethyl and dichloro-methoxy substituents via Ullmann coupling or palladium-catalyzed cross-coupling . Critical Conditions :
- Solvent choice (DMF enhances solubility of aromatic intermediates) .
- Temperature control (room temperature for base-mediated reactions; reflux for coupling steps) .
- Stoichiometric ratios (1.1–1.2 equivalents of alkyl/aryl halides to minimize side products) .
Table 1. Example Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | K₂CO₃, RCH₂Cl | DMF | RT | 60–75% |
| 2 | Pd(PPh₃)₄, CuI | DMSO | 80°C | 50–65% |
Q. How can researchers purify and characterize this compound effectively?
Purification :
- Recrystallization : Use chloroform/petroleum ether (1:2 v/v) to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar impurities .
Characterization :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities .
- HPLC-MS : C18 column with acetonitrile/water mobile phase for purity assessment (>95%) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?
- Factors to Test : Temperature, solvent polarity, catalyst loading, and reaction time .
- Response Variables : Yield, purity, and byproduct formation.
- Methodology :
Use fractional factorial designs to identify critical parameters.
Apply response surface modeling (e.g., Central Composite Design) to pinpoint optimal conditions .
- Example : A flow-chemistry DoE reduced side-product formation by 30% in analogous triazole syntheses by optimizing residence time and mixing efficiency .
Q. How can structural contradictions between computational predictions and experimental bioactivity be resolved?
- Multi-Technique Validation :
- Compare DFT-calculated dipole moments with X-ray-derived electrostatic potential maps .
- Validate binding affinities (e.g., via SPR or ITC) if bioactivity contradicts docking simulations .
Q. What strategies improve regioselectivity during functionalization of the triazole core?
- Steric and Electronic Control :
- Use bulky directing groups (e.g., 2,4-dichloro-5-methoxyphenyl) to block undesired substitution sites .
- Employ Pd-catalyzed C–H activation for meta-selective trifluoromethylation .
- Table 2. Regioselectivity Modulators
| Modifier | Effect | Example Outcome |
|---|---|---|
| DMAP | Enhances electrophilic substitution at C5 | 85% C5-selectivity |
| CuI | Favors ortho-functionalization | 70% ortho-product |
Q. How do substitution patterns influence biological activity in SAR studies?
- Key Modifications :
- Trifluoromethyl Groups : Enhance metabolic stability and membrane permeability .
- Dichloro-Methoxy Phenyl : Increases hydrophobic interactions in enzyme binding pockets .
- Methodology :
- Synthesize analogs with varying substituents (e.g., replacing Cl with F or OCH₃) .
- Test against target proteins (e.g., kinases) using fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
